Fumaric acid monoethyl ester,calcium salt
Description
Historical Context and Evolution of Fumaric Acid Esters as Research Compounds
The journey of FAEs in biomedical research began empirically in 1959, with their initial use in studies related to the skin condition psoriasis. nih.govnih.gov Throughout the 1970s and 1980s, research, primarily in Germany, Switzerland, and the Netherlands, continued to explore their effects, leading to the development of a specific oral formulation. nih.govnih.gov This formulation, a mixture of dimethyl fumarate (B1241708) (DMF) and various salts of monoethyl fumarate (MEF), including the calcium salt, was approved in Germany in 1994 for investigating its effects on severe plaque psoriasis. nih.govnih.gov
The success observed in dermatological research prompted a broader investigation into the mechanisms of action and potential applications of FAEs. nih.gov This led to their evaluation in the context of other immune-mediated conditions, most notably multiple sclerosis (MS). nih.govresearchgate.net Animal studies using experimental autoimmune encephalomyelitis (EAE), a model for MS, demonstrated the potential of FAEs to reduce inflammation and demyelination. nih.govresearchgate.net Subsequent clinical trials in patients with relapsing-remitting multiple sclerosis (RRMS) provided evidence of their efficacy, marking a significant evolution in the research trajectory of these compounds from a dermatological focus to a neurological one. nih.govresearchgate.net
Significance of Fumaric Acid Monoethyl Ester, Calcium Salt within the Fumarate Class
Research has shown that different fumaric acid esters can elicit distinct biological responses. neurology.orgneurology.org While DMF and its metabolite MMF are potent activators of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses, MEF appears to have different primary mechanisms. neurology.orgresearchgate.net Studies in rodent models have revealed that MEF preferentially partitions into the kidney, in contrast to the higher brain penetration of MMF. neurology.org
Transcriptional profiling studies have highlighted these differences, showing almost no overlap in the gene expression profiles induced by DMF versus MEF in immune tissues. neurology.orgresearchgate.net Notably, MEF has been shown to activate apoptosis pathways, which may contribute to its immunomodulatory effects, such as the reduction of peripheral CD4+- and CD8+-T-lymphocytes observed in some studies. nih.govneurology.orgresearchgate.net Furthermore, in vitro research on human keratinocytes demonstrated that MEF can induce a rapid, transient increase in intracellular free calcium concentration and inhibit cell proliferation, suggesting a distinct mechanism of action at the cellular level. chemicalbook.comnih.gov These findings underscore the unique contribution of MEF salts, including the calcium salt, to the pharmacological profile of FAE mixtures.
Table 1: Comparative Research Findings on DMF and MEF
| Feature | Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) | Monoethyl Fumarate (MEF) |
|---|---|---|
| Primary Mechanism | Activation of the Nrf2-mediated oxidative stress response pathway. neurology.orgresearchgate.net | Activation of apoptosis pathways. neurology.orgresearchgate.net |
| Biodistribution (in rodents) | Higher brain penetration (as MMF). neurology.org | Preferential partitioning into the kidney. neurology.org |
| Effect on Keratinocytes | Inhibits proliferation. nih.gov | Induces transient increase in intracellular free calcium; inhibits proliferation. nih.gov |
| Gene Expression (Immune Tissues) | Distinct gene profile from MEF. neurology.orgresearchgate.net | Distinct gene profile from DMF. neurology.orgresearchgate.net |
Research Landscape and Future Directions for Fumaric Acid Monoethyl Ester, Calcium Salt
The current research landscape for FAEs, including MEF calcium salt, continues to expand beyond psoriasis and multiple sclerosis. nih.govnih.gov The immunomodulatory, neuroprotective, and antioxidative properties of these compounds make them attractive candidates for investigation in a variety of other pathological conditions. nih.gov
Preclinical studies and some clinical trials have explored the potential of fumarates in conditions such as rheumatoid arthritis, various lymphomas, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov There is also growing interest in their application for cardiovascular diseases, including myocardial and cerebral infarctions, and in oncology research. nih.govnih.gov
Future research will likely focus on further elucidating the specific molecular mechanisms of MEF and its salts to better understand their distinct contributions when used in combination with other FAEs. nih.gov Investigating the role of MEF-induced apoptosis and calcium signaling in different cell types could open new avenues for research. neurology.orgnih.gov Moreover, the development of novel formulations and delivery systems for FAEs is an active area of research, aiming to optimize their properties for specific biomedical applications, including as components in biodegradable scaffolds for tissue engineering. nih.gov The continued exploration of these multifaceted compounds holds promise for uncovering new research applications in a wide range of diseases.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H14CaO8 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
calcium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; |
InChI Key |
WOONQYHBMBCNDD-SYWGCQIGSA-L |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Characterization of Fumaric Acid Monoethyl Ester, Calcium Salt
Contemporary Synthetic Routes and Optimization for Fumaric Acid Monoethyl Ester, Calcium Salt Production
The conventional synthesis of Fumaric Acid Monoethyl Ester, Calcium Salt is a two-step process. The first step is the esterification of fumaric acid to create monoethyl fumarate (B1241708), which is then converted to its calcium salt in the second step. smolecule.com
Detailed Esterification of Fumaric Acid to Monoethyl Fumarate
The formation of monoethyl fumarate is achieved through the esterification of fumaric acid with ethanol (B145695). smolecule.com Fumaric acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. In this reaction, one of these groups reacts with ethanol to form an ethyl ester, while the other remains a free carboxylic acid. This mono-esterification is crucial for the subsequent salification step.
The reaction is typically an acid-catalyzed equilibrium process. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is often employed to protonate the carbonyl oxygen of one of the carboxylic acid groups, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol molecule. To drive the reaction towards the mono-ester product and prevent the formation of the diester (diethyl fumarate), reaction conditions such as temperature, reaction time, and the molar ratio of reactants must be carefully controlled. Monoethyl fumarate itself is a solid with a melting point of 66-68 °C. sigmaaldrich.com
Optimized Salification Processes to Yield Calcium Salt
Once monoethyl fumarate is synthesized and purified, it undergoes a salification reaction to yield the final product. This is an acid-base neutralization reaction where the remaining carboxylic acid group on the monoethyl fumarate molecule reacts with a calcium-containing base.
A common and straightforward method involves reacting monoethyl fumarate with calcium hydroxide (B78521), Ca(OH)₂, in an aqueous medium. The acidic proton of the carboxylic acid is transferred to the hydroxide ion, forming water, while the resulting carboxylate anion forms an ionic bond with the calcium cation (Ca²⁺). Since calcium is a divalent ion, two monoethyl fumarate molecules are required to neutralize one calcium ion, resulting in the chemical formula C₁₂H₁₄CaO₈. smolecule.com The final product, a white crystalline solid, can then be isolated from the reaction mixture by precipitation and filtration, followed by drying. smolecule.com The melting point of the final salt is reported to be 285 °C (with decomposition). chemicalbook.comechemi.com
Novel Approaches for Enhanced Yield and Purity in Research Synthesis
Research into esterification has yielded several novel methods that can be applied to the synthesis of monoethyl fumarate to enhance yield and purity while often simplifying the process. These modern approaches focus on alternative catalysts and reaction conditions.
Enzymatic catalysis, using lipases such as Novozym 435, offers a highly selective method for esterification under mild conditions. nih.gov Another approach involves the use of solid acid catalysts, like the Dowex H⁺ ion-exchange resin, which can be easily filtered out of the reaction mixture, simplifying purification and allowing the catalyst to be reused. nih.gov Furthermore, solvent-free methods are gaining traction; these can involve reacting the alcohol and acid directly, sometimes with the aid of microwave irradiation or mechanical-induced techniques like high-speed ball-milling, which can significantly reduce reaction times and eliminate the need for potentially hazardous solvents. researchgate.netnih.gov
Interactive Table 1: Comparison of Selected Esterification Methodologies
| Method | Catalyst/Reagent | Conditions | Key Advantages |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Novozym 435) | Mild temperature (e.g., 30-70°C) nih.gov | High selectivity, environmentally benign, minimal byproduct formation. nih.gov |
| Solid Acid Catalysis | Dowex H⁺ Cation-Exchange Resin | Reflux in alcohol | Reusable catalyst, simple product isolation, energy-efficient. nih.gov |
| Solvent-Free Acylation | Acetyl Chloride | Solvent-free, mild temperature | High yields, short reaction times, no solvent waste, energy efficient. researchgate.netresearchgate.net |
| Mechanochemical Synthesis | I₂ / KH₂PO₂ | Room temperature, high-speed ball-milling | Solvent-free, rapid reaction (minutes), replaces hazardous reagents. nih.gov |
Green Chemistry Principles in Fumaric Acid Monoethyl Ester, Calcium Salt Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact. This involves developing sustainable precursor production routes and utilizing environmentally benign reaction conditions.
Sustainable Production of Fumaric Acid Precursors
The primary precursor, fumaric acid, has traditionally been produced via petrochemical routes. nih.gov This process typically involves the catalytic isomerization of maleic acid, which is derived from the oxidation of hydrocarbons like n-butane or benzene. nih.gov This reliance on fossil fuels is a significant environmental concern. proquest.com
A more sustainable alternative is the biotechnological production of fumaric acid through fermentation. proquest.commdpi.com This method utilizes microorganisms, most notably fungi from the genus Rhizopus (such as Rhizopus arrhizus or Rhizopus oryzae), to convert renewable feedstocks like glucose, starches, or agro-industrial residues into fumaric acid. nih.govproquest.comcoherentmarketinsights.com This bio-based approach not only uses renewable resources but can also involve the fixation of CO₂, offering a more environmentally friendly pathway. plos.org Research has focused on optimizing fermentation conditions and using genetically engineered microorganisms to achieve industrially relevant yields and titers. mdpi.complos.org For instance, a fed-batch process with R. arrhizus has achieved final titers as high as 195.4 g/L. mdpi.com Another green route involves the conversion of biomass-derived furfural (B47365) into fumaric acid. coherentmarketinsights.comrsc.org
Interactive Table 2: Selected Biotechnological Methods for Fumaric Acid Production
| Microorganism | Feedstock | Production Method | Reported Titer/Yield | Reference |
| Rhizopus arrhizus NRRL 1526 | Glucose | Fed-batch Fermentation | 195.4 g/L | mdpi.com |
| Rhizopus oryzae | Agro-industrial Residues | Submerged Fermentation | 27 g/L (with immobilization) | proquest.com |
| Saccharomyces cerevisiae (engineered) | Glucose | Batch Culture | 1675 ± 52 mg L–1 | plos.org |
| Rhizopus arrhizus NRRL 2582 | Glucose | Fermentation | High volumetric productivity | nih.gov |
Environmentally Benign Reaction Conditions
Applying green chemistry principles to the synthesis steps of fumaric acid monoethyl ester, calcium salt focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency.
For the esterification step , several green strategies can be employed:
Use of Reusable Catalysts: As mentioned, solid acid catalysts like Dowex resins are preferable to homogeneous mineral acids because they are easily separated and can be reused, minimizing acidic waste streams. nih.gov
Solvent-Free Reactions: Conducting the esterification without a solvent, or in a green solvent like dimethyl carbonate (DMC), reduces or eliminates the use of volatile organic compounds (VOCs). researchgate.netrsc.org Mechanically induced solvent-free methods are particularly innovative, offering rapid reactions at room temperature. nih.gov
Biocatalysis: Using enzymes to catalyze the reaction occurs in water or under mild conditions, avoiding the need for harsh acids and high temperatures. proquest.cominrs.ca
For the salification step , the use of water as the reaction solvent is a key green feature. Water is non-toxic, non-flammable, and readily available. The reaction of monoethyl fumarate with calcium hydroxide is a high-atom-economy reaction, with water being the only theoretical byproduct.
Advanced Spectroscopic and Chromatographic Techniques for Research Material Characterization
The definitive characterization of research-grade Fumaric Acid Monoethyl Ester, Calcium Salt, relies on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the molecular structure, verifying identity, and assessing the purity of the synthesized material.
Spectroscopic Techniques are employed to elucidate the molecular structure by probing the interactions of the compound with electromagnetic radiation.
Infrared (IR) Spectroscopy: This technique is fundamental for identifying the functional groups present in the molecule. The IR spectrum of Fumaric Acid Monoethyl Ester, Calcium Salt is expected to exhibit characteristic absorption bands that confirm its structure. thermofisher.comnist.gov The spectrum will show absorptions corresponding to the C=O stretch of the ester and the carboxylate salt, the C=C stretch of the fumarate backbone, and the C-O stretching of the ester group. nist.gov Conformance with a reference spectrum is a key identity test for research batches. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the molecular framework. For the monoethyl fumarate anion, ¹H NMR spectroscopy would reveal signals corresponding to the ethyl group (a triplet and a quartet) and the two vinyl protons of the fumarate double bond. The large coupling constant between the vinyl protons confirms the trans geometry of the double bond. ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbons of the ester and carboxylate, the vinyl carbons, and the carbons of the ethyl group.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the monoethyl fumarate anion. nist.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the anion, offering a high degree of confidence in its identity. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both identification and quantification, even at very low concentrations. nih.govresearchgate.net
Chromatographic Techniques are primarily used to separate the main compound from any impurities, allowing for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing Fumaric Acid Monoethyl Ester, Calcium Salt. A typical method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and a buffered aqueous solution. researchgate.netijcrt.org Detection is commonly performed using a UV detector, often at a wavelength around 210 nm where the fumarate chromophore absorbs strongly. ijcrt.org The method can be validated according to ICH guidelines to demonstrate its linearity, accuracy, precision, and specificity for the target compound and its known impurities. ijcrt.org The retention time of the main peak, when compared to a reference standard, serves as a crucial identifier. ijcrt.org
Below is a table summarizing typical HPLC parameters for the analysis of fumaric acid esters.
| Parameter | Typical Value | Purpose |
| Column | Inertsil ODS-3 C18 (or similar) | Stationary phase for separation |
| Mobile Phase | Buffer:Acetonitrile (e.g., 50:50 v/v) | Eluent to carry sample through column |
| Flow Rate | 1.0 mL/min | Controls speed of separation |
| Column Temp. | 35 °C | Ensures reproducible retention times |
| Detection | UV at 210 nm | Wavelength for detecting the analyte |
| Injection Vol. | 10 µL | Volume of sample introduced |
Impurity Profiling and Control in Research-Grade Batches of Fumaric Acid Monoethyl Ester, Calcium Salt
Impurity profiling is a critical component of chemical research and development, ensuring the quality and consistency of research-grade materials. For Fumaric Acid Monoethyl Ester, Calcium Salt, a comprehensive impurity control strategy involves identifying potential impurities based on the synthetic route and developing analytical methods to detect and quantify them. pharmaffiliates.com
The synthesis of Fumaric Acid Monoethyl Ester, Calcium Salt generally involves the esterification of fumaric acid with ethanol, followed by salt formation with a calcium source like calcium hydroxide. smolecule.com Impurities can be introduced as unreacted starting materials, by-products from side reactions, or degradation products.
Key Potential Impurities Include:
Fumaric Acid: An unreacted starting material from the initial esterification step.
Fumaric Acid Monoethyl Ester: The free acid form of the final product, resulting from incomplete salt formation. cymitquimica.com
Diethyl Fumarate: A by-product formed if both carboxylic acid groups of fumaric acid react with ethanol.
Maleic Acid Monoethyl Ester: The cis-isomer of the desired product, which can arise if isomerization occurs during synthesis.
Fumaric Acid Monomethyl Ester: This impurity can be present if the ethanol used in the synthesis contains methanol (B129727) as a contaminant. researchgate.net
Control of these impurities is achieved through a robust analytical program, primarily centered on the HPLC methods described previously. ijcrt.org By using qualified reference standards for each potential impurity, the HPLC method can be used to accurately identify and quantify their presence in a given batch. Research-grade specifications will dictate the maximum allowable level for each identified impurity as well as for total and any unspecified impurities. The results of these tests are documented in a Certificate of Analysis, which provides a complete quality profile of the specific batch.
The table below outlines common impurities and their typical control methods.
| Impurity Name | Potential Origin | Primary Analytical Control Method |
| Fumaric Acid | Unreacted starting material | RP-HPLC with UV detection |
| Fumaric Acid Monoethyl Ester | Incomplete salt formation | RP-HPLC with UV detection |
| Diethyl Fumarate | Synthesis by-product | RP-HPLC with UV detection |
| Maleic Acid Monoethyl Ester | Isomerization during synthesis | RP-HPLC with UV detection |
| Fumaric Acid Monomethyl Ester | Contaminated starting material (methanol in ethanol) | RP-HPLC with UV detection |
In Vitro and Ex Vivo Pharmacological Investigations of Fumaric Acid Monoethyl Ester, Calcium Salt
Elucidation of Molecular and Cellular Mechanisms of Action
Immunomodulatory Pathways and Cellular Responses
Monomethyl fumarate (B1241708) (MMF) has been shown to exert significant immunomodulatory effects by influencing various components of the innate and adaptive immune systems. These effects are mediated through the modulation of cytokine production, the differentiation and activation of key immune cells like T-lymphocytes and dendritic cells, and the induction of apoptosis in specific immune cell populations. nih.govnih.gov
MMF plays a crucial role in shifting the balance from a pro-inflammatory to an anti-inflammatory state by altering cytokine profiles. In vitro studies have demonstrated that MMF can suppress the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines.
Specifically, treatment with MMF has been shown to inhibit the secretion of key pro-inflammatory cytokines from various immune cells. h1.conih.gov In cultures of human peripheral blood mononuclear cells (PBMCs), MMF's parent compound, DMF, has been observed to reduce the production of interferon-gamma (IFN-γ), interleukin-17 (IL-17), and granulocyte-macrophage colony-stimulating factor (GM-CSF) by T cells. nih.gov Furthermore, in dendritic cells stimulated with lipopolysaccharide (LPS), DMF treatment significantly inhibited the production of IL-12 and IL-6, which are critical for the differentiation of Th1 and Th17 cells, respectively. nih.gov In a similar vein, MMF has been found to suppress pro-inflammatory cytokines produced by mixed neuron/glia cultures subjected to oxygen-glucose deprivation. h1.co
Conversely, there is evidence to suggest that FAEs can enhance the production of anti-inflammatory cytokines. For instance, in vivo studies with DMF have shown an increase in the anti-inflammatory Th2 subset of T-cells, which are characterized by the production of cytokines like IL-4. nih.gov One study also found that MMF treatment of a human keratinocyte cell line led to an increase in the expression of the anti-inflammatory cytokine IL-10. nih.gov This shift in the cytokine milieu from pro-inflammatory to anti-inflammatory is a key aspect of the immunomodulatory action of MMF. nih.gov
Table 1: Effect of Monomethyl Fumarate (or its parent compound DMF) on Cytokine Production in vitro
Monomethyl fumarate significantly impacts the differentiation and activation of T-lymphocytes and dendritic cells, which are pivotal in orchestrating immune responses.
T-Lymphocytes: In vitro studies have shown that FAEs can induce a shift in T-helper (Th) cell differentiation, favoring an anti-inflammatory Th2 phenotype over pro-inflammatory Th1 and Th17 phenotypes. nih.gov This is consistent with the observed decrease in Th1 and Th17-associated cytokines. nih.gov Furthermore, DMF treatment in vitro has been shown to reduce T-cell activation, particularly among memory T-cell subsets. nih.gov
Dendritic Cells (DCs): MMF has been demonstrated to impair the maturation of human myeloid dendritic cells. nih.gov In vitro treatment of monocyte-derived DCs with MMF during their differentiation process resulted in cells that were less capable of maturing properly. nih.gov These MMF-treated DCs exhibited reduced expression of major histocompatibility complex class II (MHC-II) and co-stimulatory molecules such as CD86, CD40, and CD83. nih.gov Consequently, these DCs were less effective at activating T-cells, leading to reduced T-cell proliferation and a diminished capacity to induce IFN-γ production by naive Th lymphocytes. nih.govnih.gov
Another key mechanism of action for FAEs is the induction of apoptosis, or programmed cell death, in specific immune cell populations.
In vitro studies have demonstrated that DMF can induce apoptosis in human T-cells. nih.gov This effect appears to be more pronounced in certain T-cell subsets. For instance, DMF has been shown to preferentially induce apoptosis in memory T-cells over naive T-cells. nih.gov Some studies also suggest a greater loss of viability in CD8+ T-cells compared to CD4+ T-cells following exposure to DMF. The induction of apoptosis in T-cells is mediated, at least in part, through the mitochondrial pathway, involving increased levels of mitochondrial reactive oxygen species and the activation of caspases 9 and 3/7. oup.comnih.gov
Furthermore, DMF has been found to potently induce apoptosis in human mast cells, another important cell type in inflammatory responses. nih.govresearchgate.net This process was associated with the activation of caspase-9 and caspase-6. nih.gov
Table 2: Effect of Fumaric Acid Esters on Immune Cell Subsets in vitro
Antioxidant Defense System Activation
A well-established mechanism of action for MMF is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) antioxidant response pathway. fda.govwikipedia.orgmdpi.com This pathway plays a critical role in protecting cells from oxidative stress, which is implicated in the pathogenesis of various inflammatory conditions.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.govmdpi.com MMF, being an electrophile, can react with specific cysteine residues on KEAP1. nih.gov This interaction leads to a conformational change in KEAP1, preventing it from targeting Nrf2 for degradation. mdpi.com As a result, Nrf2 accumulates and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various genes, initiating their transcription. nih.govmdpi.com
In vitro studies in human astrocytes have shown that both DMF and MMF can induce the nuclear translocation of Nrf2. nih.govplos.org This leads to the upregulation of a battery of Nrf2 target genes that encode for cytoprotective and antioxidant enzymes. nih.gov
Key Nrf2 target genes induced by MMF include:
Heme Oxygenase-1 (HMOX1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.govresearchgate.net
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and their derivatives, preventing the generation of reactive oxygen species. nih.govresearchgate.net
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866), a major intracellular antioxidant. nih.gov
Sulfiredoxin-1 (SRXN1): An enzyme involved in the reduction of hyperoxidized peroxiredoxins, restoring their antioxidant function. nih.gov
Oxidative Stress Induced Growth Inhibitor 1 (OSGIN1): This gene has been identified as a contributor to MMF-mediated cytoprotection in human astrocytes. nih.govh1.co
In human astrocytes, both DMF and MMF have been shown to induce concentration-dependent increases in the expression of these Nrf2 target genes. nih.gov Interestingly, while both compounds activate the Nrf2 pathway, they can produce distinct patterns of gene expression, suggesting some differences in their pharmacological activity. nih.govplos.org
Table 3: Key Nrf2 Target Genes Upregulated by Monomethyl Fumarate in vitro
Perturbation of Glutathione Homeostasis and its Cellular Consequences
Fumaric acid esters (FAEs) are known to interact with the antioxidant thiol, glutathione (GSH). However, monoethyl fumarate (MEF), the active component of the calcium salt, exhibits distinct effects on glutathione homeostasis compared to its counterpart, dimethyl fumarate (DMF). In vitro studies on human astrocytes have shown that while DMF causes an acute, concentration-dependent depletion of cellular GSH, MEF does not produce this initial reduction. nih.govnih.gov Following the initial phase, GSH levels in DMF-treated cells recover and eventually rise above baseline by the 24-hour mark. nih.govnih.gov In contrast, MEF treatment does not cause the acute drop but does lead to a significant, albeit smaller, increase in total intracellular and extracellular GSH levels above baseline at 24 hours. nih.gov These findings indicate that different esters of fumaric acid induce differential effects on GSH depletion and subsequent accumulation, which likely contributes to their distinct biological activities. nih.gov The ability of MEF to increase GSH levels without the initial sharp depletion suggests a different mechanism of interaction with cellular redox systems compared to DMF. nih.gov
Anti-inflammatory Mechanisms Independent of Cytokine Modulation
The anti-inflammatory properties of fumaric acid esters extend beyond the modulation of cytokine production. A key mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov In vitro studies described an inhibitory effect of DMF on NF-κB-dependent transcription. nih.gov However, the precise interaction is complex and appears to be cell-type specific. For instance, studies on human brain microvascular endothelial cells found that neither DMF nor its primary metabolite, monomethyl fumarate (MMF), blocked the inflammatory-induced nuclear translocation of the NF-κB/p65 subunit. nih.gov Conversely, other research on human brain endothelial cells showed that while MMF did not affect the nuclear translocation of NF-κB, it did reduce the expression of vascular cell adhesion molecule (VCAM-1), suggesting an effect downstream of nuclear translocation. nih.gov This indicates that fumarates may not universally block NF-κB activation but can interfere with specific outputs of the pathway in certain cell types, contributing to their anti-inflammatory profile without directly altering all cytokine signaling.
Antiproliferative Effects on Hyperproliferative Cellular Models
Fumaric acid monoethyl ester has demonstrated direct antiproliferative effects, particularly in models of hyperproliferative skin disorders like psoriasis. nih.gov In vitro experiments using cultured human keratinocytes, which are key cells in the pathogenesis of psoriasis, have shown that MEF can inhibit proliferation. nih.govnih.gov Specifically, MEF, along with other fumarates, was found to inhibit the incorporation of thymidine (B127349) into DNA, indicating a direct action on cell division. nih.govnih.gov The antiproliferative potency of MEF was found to be intermediate, with DMF being the most potent inhibitor. nih.gov These antiproliferative effects may be linked to other cellular events, such as the transient elevation of intracellular calcium. nih.gov By inhibiting the excessive growth of keratinocytes, MEF contributes to the normalization of the epidermis in hyperproliferative conditions. nih.gov
Angiogenesis Modulation in Endothelial Cell Systems
The effect of fumaric acid esters on angiogenesis—the formation of new blood vessels—appears to be highly context- and cell-type-dependent. Research primarily focused on DMF has shown potent anti-angiogenic activity in endothelial cell models. nih.gov DMF was found to inhibit the formation of capillary-like tubes by microvascular endothelial cells and robustly reduce vascular sprouting in mouse choroidal explant models. nih.govarvojournals.org The proposed mechanism for this anti-angiogenic effect involves the alteration of endothelial cell metabolism, where DMF promotes glycolysis and decreases cellular respiration. nih.gov
In contrast, studies on central nervous system cells have revealed a different effect. In astrocytes, FAEs have been shown to stimulate the expression and release of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor. nih.govnih.gov This effect was linked to the activation of transcription factors HIF-1α and Nrf2. nih.govnih.gov This suggests that while fumarates like MEF may inhibit angiogenesis by acting directly on endothelial cells, they could potentially promote it through indirect effects on other cell types like astrocytes, highlighting a complex regulatory role.
Regulation of Intracellular Ion Fluxes, Specifically Calcium Homeostasis
Fumaric acid monoethyl ester has been shown to directly influence intracellular calcium (Ca²⁺) homeostasis. nih.govnih.gov In studies using cultured normal and SV40-transformed human keratinocytes, MEF induced a rapid and transient increase in the intracellular free calcium concentration ([Ca²⁺]i). nih.gov This spike in calcium reached its peak within seconds of application before returning to basal levels over the next one to two minutes. nih.gov Further investigation revealed that this effect was not diminished by the removal of extracellular calcium, indicating that MEF mobilizes Ca²⁺ primarily from intracellular stores rather than through influx from the extracellular environment. nih.gov This transient elevation of intracellular calcium has been postulated to be linked to the antiproliferative effects observed with fumarate treatment in these cells. nih.gov
Comparative Pharmacodynamics of Fumaric Acid Monoethyl Ester, Calcium Salt and Related Fumarates
Differential Cellular and Molecular Effects of Monoethyl Fumarate Compared to Dimethyl Fumarate and Monomethyl Fumarate
The cellular and molecular effects of MEF differ substantially from those of DMF and its metabolite MMF, particularly in their interaction with the Keap1-Nrf2 antioxidant pathway and glutathione metabolism. nih.govnih.gov
Glutathione (GSH) Modulation: A primary difference lies in their effect on cellular GSH levels.
DMF: Causes a rapid and acute depletion of intracellular GSH, which is then followed by a recovery and an increase to levels above baseline within 24 hours. nih.govnih.gov
MEF: Does not cause the initial acute depletion of GSH. Instead, it leads to a more gradual but significant increase in total cellular GSH by the 24-hour mark. nih.govnih.gov
MMF: Studies comparing DMF and MMF have shown that Nrf2 activation by DMF, but not MMF, was associated with the depletion of glutathione.
Keap1-Nrf2 Pathway Activation: The activation of the Nrf2 antioxidant response pathway, a key mechanism for FAEs, is also differential.
DMF: Is a potent modifier of cysteine residues on Keap1, the inhibitor of Nrf2. This leads to a robust nuclear translocation of Nrf2 and a strong transcriptional response of Nrf2 target genes. nih.govnih.gov
MEF: Results in significantly less or even undetectable modification of Keap1 compared to DMF. nih.govnih.gov While MEF does induce Nrf2 nuclear translocation and a transcriptional response, the magnitude is generally lower or qualitatively distinct from that induced by DMF. nih.gov
MMF: Like DMF, MMF activates the Nrf2 pathway through the S-alkylation of Keap1.
Gene Expression and Cellular Pathways: These initial differences lead to distinct downstream effects on gene expression and other cellular pathways.
Gene Expression: In human astrocytes, DMF and MEF induce distinct patterns of concentration-dependent changes in gene expression. For example, at higher concentrations, DMF induces greater expression of genes like NQO1 and GCLC, while at lower concentrations, MEF induces HMOX1 and OSGIN1 to a greater extent than DMF. nih.gov
Apoptosis: Transcriptional profiling in mice revealed that MEF preferentially activates apoptosis pathways, whereas the Nrf2-mediated oxidative stress response is almost exclusively regulated by DMF. nih.gov This pro-apoptotic effect of MEF may contribute to the lymphopenia seen in patients treated with combination FAE therapies. nih.gov
Biodistribution: Animal studies show that MEF exhibits significantly higher compound exposure in the kidney, while MMF (from DMF) has higher penetration into the brain. nih.gov
The following table summarizes the key pharmacodynamic differences observed in vitro between these fumarate esters.
Table 1: Comparative In Vitro Effects of Fumarate Esters
| Feature | Dimethyl Fumarate (DMF) | Monoethyl Fumarate (MEF) | Monomethyl Fumarate (MMF) |
|---|---|---|---|
| Glutathione (GSH) Depletion | Acute, significant depletion followed by recovery and increase nih.govnih.gov | No acute depletion; gradual increase over 24 hours nih.govnih.gov | No significant depletion associated with Nrf2 activation |
| Keap1 Modification | Robust modification of cysteine residues nih.govnih.gov | Significantly less or undetectable modification nih.govnih.gov | Activates via Keap1 S-alkylation |
| Nrf2 Activation | Potent activator, robust Nrf2 nuclear translocation nih.govnih.gov | Weaker activator, lower magnitude of Nrf2 translocation nih.gov | Potent activator |
| Primary Associated Pathway | Nrf2-mediated oxidative stress response nih.gov | Apoptosis pathways nih.gov | Nrf2-mediated antioxidant and anti-inflammatory effects |
| Effect on Keratinocyte Proliferation | Potent inhibitor nih.gov | Intermediate inhibitor nih.gov | Potent inhibitor nih.gov |
| Intracellular Ca²⁺ Release | Induces transient increase nih.gov | Induces transient increase nih.gov | Induces transient increase nih.gov |
Impact of Metal Counter-Ions (Magnesium, Zinc) on the Cellular Activity of Monoethyl Fumarate Salts
The therapeutic application of fumaric acid esters has, in some formulations, included a mixture of different salts of monoethyl fumarate (MEF). A notable example is a preparation approved for treating moderate and severe psoriasis, which contained dimethyl fumarate (DMF) along with three ethyl hydrogen fumarates: the calcium, magnesium, and zinc salts of monoethyl fumarate. mdpi.com This combination was designed to leverage the biological activities of these compounds.
However, investigations into the clinical efficacy of the individual components revealed that dimethyl fumarate is the primary bioactive agent in the mixture. mdpi.com Studies indicated that the monoethyl fumarate salts, including the calcium, magnesium, and zinc forms, exerted no significant independent clinical efficacy in the treatment of psoriasis. mdpi.com
From a biochemical perspective, metal ions are crucial for numerous cellular functions, often acting as cofactors for enzymes and providing structural stability to proteins. nih.gov Divalent cations like calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) can influence a wide range of cellular processes, including signal transduction, energy metabolism, and cell differentiation. nih.gov For instance, the intracellular concentration of zinc ions can affect cell viability in a dose-dependent manner, with high concentrations potentially leading to oxidative stress and energy depletion. nih.gov While the specific impact of substituting calcium with magnesium or zinc as the counter-ion for monoethyl fumarate has not been extensively detailed in comparative studies, the primary biological activity of MEF is attributed to the fumarate moiety rather than the metallic salt. The choice of the salt form in pharmaceutical preparations often relates to factors like stability, solubility, and bioavailability, but in the case of this specific mixture, the clinical activity was predominantly linked to DMF. mdpi.com
Table 1: Comparative Role of Monoethyl Fumarate Salts and Dimethyl Fumarate in a Mixed Formulation.
Investigation of Fumaric Acid Monoethyl Ester, Calcium Salt Influence on Gene Expression Profiles
The influence of monoethyl fumarate (MEF), the active form of its calcium salt, on gene expression is primarily mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.govplos.orgnih.gov Nrf2 is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). nih.gov
Both MEF and its precursor, dimethyl fumarate (DMF), are pharmacologically active compounds that can induce the Nrf2 transcriptional pathway. nih.govplos.org Upon cellular uptake, these fumarates can interact with specific cysteine residues on KEAP1. This interaction leads to a conformational change in KEAP1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes. nih.govnih.gov
This binding initiates the transcription of a battery of cytoprotective and antioxidant genes. In vitro studies have shown that MEF treatment results in the nuclear translocation of Nrf2 and a subsequent transcriptional response. nih.govplos.org While the magnitude of this response may be lower compared to that induced by DMF, it is nonetheless significant. nih.gov Specifically, MEF has been demonstrated to upregulate the expression of Nrf2-dependent antioxidant genes in various cell types, including retinal cells, which is a crucial part of its neuroprotective effects. nih.gov The calcium ion itself is also known to influence gene expression; for example, raising calcium concentration can induce the expression of differentiation-related genes in keratinocytes. nih.gov
Table 2: Key Gene Expression Changes Induced by Monoethyl Fumarate (MEF).
Proteomic and Metabolomic Signatures Associated with Fumaric Acid Monoethyl Ester, Calcium Salt Treatment
The proteomic and metabolomic signatures of monoethyl fumarate (MEF) treatment are distinct, particularly when compared to its parent compound, dimethyl fumarate (DMF). These differences are central to their unique biological activities. nih.govplos.org
Proteomic Signatures: A primary proteomic event associated with fumarate treatment is the covalent modification of cysteine residues in proteins, a process known as succination. nih.gov The key protein target in the Nrf2 pathway is KEAP1. Mass spectrometry studies have revealed that DMF treatment leads to a robust and extensive modification of specific cysteine residues on the KEAP1 protein. nih.govplos.org
In contrast, treatment with MEF results in a significantly lower degree of KEAP1 modification, which in some cases is undetectable. nih.govplos.org This finding highlights a major difference in the direct proteomic impact of the two compounds. While both activate the Nrf2 pathway, the mechanism or efficiency of target engagement at the protein level differs. Research mapping DMF-sensitive cysteines in human T-cells has identified numerous protein targets, but these studies often show that MEF does not produce the same modifications, indicating that DMF is not solely a prodrug and has distinct protein targets. nih.govh1.cocancer.gov
Metabolomic Signatures: A key metabolite affected by fumarate esters is glutathione (GSH), a critical intracellular antioxidant. nih.govplos.org DMF is known to be a potent depletor of GSH. In vitro studies show that DMF causes an acute, concentration-dependent depletion of cellular GSH levels shortly after administration. nih.govplos.org This initial depletion is followed by a recovery phase where GSH levels can rise above baseline by 24 hours, likely as a result of the Nrf2-mediated antioxidant response. nih.gov
Monoethyl fumarate exhibits a different metabolomic profile in this regard. Treatment with MEF does not cause the initial, acute reduction in GSH levels seen with DMF. nih.govplos.org Instead, MEF treatment leads to an increase in GSH levels by 24 hours, bypassing the initial depletion phase. nih.govplos.org This suggests that MEF enhances the cellular antioxidant capacity through the Nrf2 pathway without first inducing the significant oxidative stress associated with GSH depletion.
Table 3: Proteomic and Metabolomic Signatures of Monoethyl Fumarate (MEF) Treatment.
Preclinical Pharmacokinetic and Biotransformation Research of Fumaric Acid Monoethyl Ester, Calcium Salt
Absorption Characteristics and Hydrolysis Pathways in Preclinical Models
The oral absorption of Fumaric acid monoethyl ester is significantly influenced by its chemical properties and the physiological environment of the gastrointestinal tract. As an ester, it is susceptible to enzymatic hydrolysis, a key factor in its initial metabolic processing.
Upon oral administration, Fumaric acid monoethyl ester is subject to rapid presystemic hydrolysis by ubiquitous esterases present in the gastrointestinal tract, blood, and various tissues. researchgate.netsci-hub.senih.govresearchgate.net These enzymes catalyze the cleavage of the ethyl ester bond, a critical step in its biotransformation. researchgate.netresearchgate.net This process is analogous to the well-documented hydrolysis of Dimethyl fumarate (B1241708) (DMF), which is almost completely converted to its active metabolite, Monomethyl fumarate (MMF), before reaching systemic circulation. researchgate.netsci-hub.senih.govresearchgate.netnih.gov The enzymatic action of carboxylesterases (CES), particularly CES1 and CES2 which are abundant in humans, is responsible for the hydrolysis of many ester prodrugs. researchgate.net This rapid, pre-systemic metabolism means that the parent compound, Monoethyl fumarate, is not expected to be found in significant concentrations in the systemic circulation. sci-hub.senih.govnih.gov Instead, its primary metabolite is the pharmacologically active agent.
The stability of Fumaric acid monoethyl ester is dependent on the pH of its environment, which varies significantly throughout the gastrointestinal tract. In vitro models using simulated gastric fluid (SGF, typically pH 1.2) and simulated intestinal fluid (SIF, typically pH 6.8) are used to study this stability. nih.govresearchgate.net Generally, ester hydrolysis can be influenced by both acidic and basic conditions. The design of oral fumarate formulations, such as enteric-coated tablets, takes this pH sensitivity into account. nih.gov Such coatings are designed to be resistant to the acidic environment of the stomach (pH 1.2-3.0), preventing premature release and degradation of the active substance, and to dissolve in the more neutral to alkaline environment of the small intestine (pH 6.0-7.4), where absorption primarily occurs. nih.govnih.gov Studies on drug permeability in various intestinal conditions show that the pH can affect not only the stability and solubility of a compound but also its permeation across the intestinal mucosa. nih.gov For ionizable compounds, the degree of ionization, which is pH-dependent, is a critical determinant of its ability to cross lipid membranes. nih.gov
Identification and Pharmacological Activity of Biotransformation Products
The therapeutic effects of Fumaric acid monoethyl ester are attributed to its active metabolites. Research has focused on identifying these products and characterizing their biological actions.
Following oral administration of fumarate formulations containing both Dimethyl fumarate and Fumaric acid monoethyl ester, calcium salt, the primary active metabolite detected in systemic circulation is Monomethyl fumarate (MMF). nih.gov Dimethylfumarate and fumaric acid concentrations typically remain below the detection limit, indicating that MMF is the main systemically available active compound. sci-hub.senih.govnih.gov MMF is considered the active moiety responsible for the therapeutic effects observed. nih.govnih.govd-nb.info
The primary mechanism of action of MMF involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. drugs.comwikipedia.orgpatsnap.compatsnap.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. patsnap.compatsnap.com In addition to its effects on the Nrf2 pathway, MMF has been identified as an agonist for the nicotinic acid receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2), which is involved in anti-inflammatory responses. nih.govdrugs.comspringermedizin.de Preclinical studies have also shown that Fumaric Acid Monoethyl Ester can inhibit the incorporation of thymidine-14C into the DNA of cultured human lymphocytes and induce a transient increase in intracellular free calcium concentration, which in turn inhibits the proliferation of human keratinocytes. chemicalbook.com
Disposition and Elimination Pathways in Animal Models
Understanding the distribution and elimination of a compound and its metabolites is fundamental to its preclinical pharmacokinetic profile. Studies, primarily with the active metabolite MMF derived from Dimethyl fumarate, provide insight into these pathways.
After absorption and conversion to MMF, the metabolite is further processed through the tricarboxylic acid (TCA) cycle, a central pathway in cellular metabolism. drugs.commdpi.com This means it is metabolized into common endogenous substances like citric acid and glucose. mdpi.com Consequently, the primary route of elimination is not through renal or fecal excretion of the parent drug or its direct metabolites, but rather through exhalation. drugs.commdpi.com A significant portion of the administered dose, approximately 60%, is excreted as carbon dioxide (CO2) via respiration. drugs.commdpi.com Minor elimination pathways include the urine (about 16%) and feces (about 1%), where only trace amounts of unchanged MMF are found. drugs.com The elimination half-life of MMF is rapid, estimated to be around 30 minutes to 0.5 hours. drugs.commdpi.com
Formulation Strategies for Optimized Pharmacokinetic Profiles in Research Applications
To enhance the therapeutic potential and overcome pharmacokinetic challenges in preclinical studies, various formulation strategies can be employed. nih.govmdpi.commdpi.com The primary goals of these strategies are to improve solubility, enhance stability in the gastrointestinal tract, control the release profile, and increase systemic bioavailability. mdpi.commdpi.comencyclopedia.pub
For fumaric acid esters, a key challenge is their potential to cause gastric irritation. nih.gov This has led to the development of enteric-coated tablets, which protect the stomach by delaying drug release until the tablet reaches the small intestine. nih.gov This approach not only mitigates local side effects but also ensures the drug is released in the region of optimal absorption.
Other advanced formulation strategies that can be applied in research settings include:
Nanoparticle-based systems: Encapsulating the drug in solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve oral absorption and potentially bypass first-pass metabolism by targeting lymphatic uptake. encyclopedia.pub
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of poorly water-soluble compounds. encyclopedia.pub
Modified-release technologies: Developing sustained-release or controlled-release formulations can help maintain therapeutic plasma concentrations over a longer period, which can be particularly beneficial for drugs with a short half-life like MMF. nih.govmdpi.com These strategies can involve oil-based depots for subcutaneous administration or specialized oral dosage forms. nih.gov
These formulation approaches are pivotal in early-stage research to achieve the desired systemic exposure needed to accurately evaluate the biological activity and efficacy of a compound in preclinical models. nih.gov
Development of Controlled Release Matrices for Enhanced Systemic Exposure
The systemic delivery of Fumaric Acid Monoethyl Ester (MEF), often administered as its calcium salt in combination with other fumaric acid esters (FAEs), has been a subject of research to optimize its therapeutic effects. A key strategy to enhance systemic exposure and improve patient tolerability is the use of controlled-release matrices. These formulations are designed to release the active compound at a predetermined rate, thus avoiding high initial concentrations in the gastrointestinal tract and maintaining therapeutic plasma levels over an extended period.
Various formulation principles have been explored for the controlled release of FAEs. These include diffusion-coated systems, matrix particulates, and matrix tablets. neurology.orggoogle.com.pg Hydrophilic polymer matrices are a common approach where the drug is dispersed within a swellable polymer. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the rate of drug diffusion. colorcon.com Hydroxypropyl methylcellulose (B11928114) (HPMC) is a frequently used hydrophilic polymer in such matrix systems. colorcon.com The release of the drug from these matrices can be modulated by altering the polymer type, viscosity grade, and concentration.
Another approach involves the use of erosion-based matrix systems. In this design, the release of the active pharmaceutical ingredient is governed by the gradual erosion of the matrix material itself. google.com Patents have described pharmaceutical formulations for FAEs based on an erosion matrix that allows for a controlled release of the active substance. google.com Lipophilic or wax-based matrices, using materials like carnauba wax or stearic acid, can also be employed to control drug release through a combination of diffusion through pores and erosion of the matrix. jddtonline.info
The development of these controlled-release systems is critical for compounds like MEF. By preventing rapid release, these matrices can reduce gastrointestinal side effects, which are a common concern with FAE therapy. nih.gov Furthermore, by providing sustained release, they aim to maintain the concentration of the active metabolite in the blood within the therapeutic window for a longer duration, potentially enhancing efficacy. epo.org While many patents and formulation studies discuss these controlled-release technologies in the context of FAEs, specific preclinical data detailing the enhanced systemic exposure of Fumaric Acid Monoethyl Ester, Calcium Salt from these matrices is not extensively published in publicly available literature. However, the principles of these matrix systems provide a clear strategy for optimizing its pharmacokinetic profile.
Strategies for Improving Bioavailability through Salt Formulation
The formulation of a drug as a salt is a well-established strategy in pharmaceutical development to enhance its physicochemical properties, including solubility and dissolution rate, which can, in turn, improve bioavailability. The use of Fumaric Acid Monoethyl Ester as a calcium salt is part of a therapeutic formulation that has been used for the treatment of psoriasis. nih.govnih.gov
Research on the absorption of calcium from various calcium salts, including calcium fumarate, has been conducted. Studies in rat models have shown that calcium absorption from calcium fumarate is equivalent to that from other commonly used calcium salts like calcium citrate (B86180) and calcium carbonate. nih.gov This indicates that the fumarate and calcium ions dissociate, and the calcium is bioavailable. While this research focuses on calcium absorption, it confirms the dissolution of the salt in vivo.
Below is a table summarizing the pharmacokinetic parameters of Monomethyl Fumarate (MMF), the active metabolite of Dimethyl Fumarate, from a bioequivalence study. While not directly about MEF, it provides context for the pharmacokinetic behavior of a related fumarate ester.
| Pharmacokinetic Parameter | MMF from Bafiertam™ (190 mg MMF) | MMF from Tecfidera® (240 mg DMF) |
| Cmax (ng/mL) | 1969 | Not explicitly stated, but comparable |
| tmax (h) | 4 | ~2.5 |
| AUC0–t (hng/mL) | 96.80% (relative to Tecfidera®) | Reference |
| AUC0–inf (hng/mL) | 96.35% (relative to Tecfidera®) | Reference |
| t½ (h) | Comparable | Comparable |
| Data derived from a bioequivalence study comparing Bafiertam™ (monomethyl fumarate) and Tecfidera® (dimethyl fumarate). nih.govspringermedizin.de |
Structure Activity Relationship Sar Studies and Rational Design of Fumaric Acid Monoethyl Ester Derivatives
Elucidating Structural Determinants for Potency and Selectivity in Biological Activities
The biological activity of fumaric acid esters is intrinsically linked to their chemical structure. As α,β-unsaturated carboxylic acid esters, they can interact with biological molecules, such as through Michael addition with free cysteine residues on proteins. plos.org This reactivity is a key determinant of their pharmacological effects.
Despite a lesser effect on KEAP1 modification, MEF is not devoid of biological activity. It has been shown to induce the nuclear translocation of NRF2 and a transcriptional response in cells, although the magnitude and pattern of this response can be distinct from that of DMF. plos.org Furthermore, some research suggests that MEF may have a more pronounced role in activating apoptosis pathways compared to DMF. nih.gov These differences highlight that even a subtle change in the ester group—from methyl to ethyl—can significantly alter the potency and selectivity of the biological response.
The differential biodistribution of these esters further underscores the importance of their structure. Studies in animal models have indicated that monomethyl fumarate (B1241708) (MMF), the primary metabolite of DMF, achieves higher penetration into the brain, whereas MEF is preferentially partitioned into the kidney. nih.gov This suggests that the ethyl ester structure of MEF influences its pharmacokinetic profile, leading to different tissue exposures and potentially different therapeutic applications and safety profiles.
The following table summarizes some of the key differential effects observed between DMF and MEF, providing a basis for understanding the structural determinants of their activity.
| Feature | Dimethyl Fumarate (DMF) | Monoethyl Fumarate (MEF) |
| KEAP1 Modification | Robust modification of cysteine residues | Significantly less or undetectable modification |
| NRF2 Pathway | Strong activator | Activator, but with potentially lower magnitude or distinct response |
| Primary Biological Effect | Nrf2-mediated oxidative stress response | Potential for activation of apoptosis pathways |
| Biodistribution | Higher brain penetration (as MMF) | Preferential partitioning into the kidney |
| GSH Depletion | Acute, concentration-dependent depletion | No acute reduction; may increase levels over time |
This table is generated based on comparative in vitro and in vivo data. It is intended to highlight the known differences that contribute to the structure-activity relationship and is not an exhaustive list of all biological effects.
Design and Synthesis of Novel Fumaric Acid Monoethyl Ester Analogs
The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel fumaric acid monoethyl ester analogs with improved pharmacological properties. The primary goals of such design strategies often include enhancing potency, improving selectivity, and optimizing pharmacokinetic profiles to increase therapeutic efficacy and reduce off-target effects.
The ester moiety of fumaric acid monoethyl ester is a prime target for chemical modification to create novel analogs. The size, shape, and electronic properties of the ester group can influence the compound's reactivity, metabolic stability, and ability to interact with biological targets.
One approach involves the creation of prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. For instance, methods for creating prodrugs of monomethyl fumarate have been developed, which could be adapted for monoethyl fumarate. google.com This often involves attaching a "promoiety" to the carboxylic acid group, which can be designed to be cleaved by specific enzymes at the desired site of action, potentially leading to more targeted drug delivery and reduced systemic side effects.
The synthesis of such novel analogs would typically involve standard esterification procedures, reacting fumaric acid or its derivatives with a variety of alcohols to introduce different ester groups. The resulting library of analogs could then be screened for desired pharmacological properties. The synthesis of related compounds, such as glycol amide prodrugs of monomethyl fumarate, often starts with the isomerization of the corresponding maleate (B1232345) ester. google.com A similar synthetic strategy could be envisioned for novel monoethyl fumarate derivatives.
The table below illustrates hypothetical modifications to the ester moiety of monoethyl fumarate and their potential pharmacological implications, based on principles of medicinal chemistry and findings from related compounds.
| Ester Modification | Potential Pharmacological Implication | Rationale |
| Larger Alkyl Chains (e.g., propyl, butyl) | Altered lipophilicity, potentially affecting cell membrane permeability and biodistribution. | Increasing the length of the alkyl chain generally increases lipophilicity. |
| Bulky Groups (e.g., tert-butyl) | Increased metabolic stability, potentially leading to kinetic selectivity and reduced off-target effects. | Bulky groups can sterically hinder access by metabolic enzymes. researchgate.net |
| Ester with Polar Groups (e.g., glycol esters) | Increased hydrophilicity, potentially altering solubility and excretion pathways. | The introduction of polar functional groups increases water solubility. |
| Ester as a Promoietyl | Targeted drug release, reduced systemic exposure, and improved therapeutic index. | A promoiety can be designed for cleavage by enzymes at a specific site of action. google.com |
This table presents a conceptual framework for the design of novel monoethyl fumarate analogs and is based on established principles of drug design.
Fumaric acid monoethyl ester is an acidic compound and is often formulated as a salt. The choice of the counter-ion can significantly influence the physicochemical properties of the resulting salt, such as its solubility, stability, and bioavailability. A therapeutic formulation for psoriasis contains a mixture of dimethyl fumarate and three different salts of monoethyl fumarate: calcium, magnesium, and zinc. plos.orgnih.gov
The nature of the counter-ion can affect the hydration shell of the molecule and its interactions with biological membranes and macromolecules. For example, studies on the interaction of alkaline-earth metal ions with DNA have shown that the extent of dehydration upon binding differs between ions like Mg²⁺ and Ca²⁺, which can influence the structure of the resulting complex. nih.gov While not directly studying fumarates, this illustrates the principle that the counter-ion is not merely a passive component.
In the context of material science, the choice of counter-ion has been shown to have a significant impact. For instance, in the formation of alginate hydrogels, calcium ions are known to form stronger, more stable gels compared to magnesium ions, which is attributed to stronger and more specific binding interactions. This principle, where the counter-ion dictates the properties of the final material, could have implications for the formulation and dissolution of a drug substance.
The following table outlines the potential influence of different counter-ions on the properties of fumaric acid monoethyl ester salts.
| Counter-Ion | Potential Influence on Properties | General Comments |
| Calcium (Ca²⁺) | May influence solubility and dissolution rate. Known to form stable salts. | Calcium is a common counter-ion for pharmaceutical salts. |
| Magnesium (Mg²⁺) | Could alter hydration properties and potentially bioavailability compared to other salts. | Magnesium salts often have different solubility profiles than calcium salts. |
| Zinc (Zn²⁺) | May contribute to the overall biological activity, as zinc itself has various biological roles. | Zinc is an essential trace element with known roles in immune function and enzyme activity. |
| Sodium (Na⁺) / Potassium (K⁺) | Would likely form more soluble salts compared to divalent cations, potentially leading to faster dissolution and absorption. | Monovalent cations generally form more water-soluble salts with organic acids. |
This table is based on general principles of salt formation and the known properties of these ions. Specific comparative studies on the bioactivity of different monoethyl fumarate salts are limited.
Computational and In Silico Modeling Approaches for Fumarate Compound Design
Computational and in silico modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. These methods can be applied to the study of fumaric acid monoethyl ester and its derivatives to predict their properties, understand their interactions with biological targets, and guide the synthesis of novel analogs with improved profiles.
One of the key applications of computational modeling is in quantitative structure-activity relationship (QSAR) studies. QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. By developing QSAR models for fumarate derivatives, it would be possible to predict the potency and selectivity of new, unsynthesized analogs. This can help prioritize which compounds to synthesize and test, saving time and resources.
Molecular docking is another powerful in silico technique that can be used to study the interactions between a small molecule, like a fumarate derivative, and its protein target. For example, if a specific protein target for monoethyl fumarate is identified, docking simulations could be used to predict the binding mode and affinity of different analogs. This information can be used to design new derivatives with improved binding characteristics.
Furthermore, computational methods can be used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new compounds. Models can be built to predict properties such as solubility, cell permeability, metabolic stability, and potential for off-target interactions. This can help in the early identification of compounds that are likely to have poor pharmacokinetic profiles, allowing for their modification or deprioritization.
While specific in silico studies on fumaric acid monoethyl ester calcium salt are not widely reported, the methodologies used for other fumarates and electrophilic compounds can be readily applied. For example, computational studies have been used to investigate the thermal decomposition of poly (dialkyl fumarate) and the mechanism of fumarate addition reactions. These studies demonstrate the utility of computational chemistry in understanding the fundamental properties of fumarate-containing molecules.
The table below outlines various computational approaches and their potential application in the design of novel fumarate compounds.
| Computational Approach | Application in Fumarate Compound Design | Potential Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel analogs based on their chemical structure. | Identification of key structural features required for potency and selectivity. |
| Molecular Docking | Simulate the binding of fumarate derivatives to their protein targets. | Understanding of binding interactions and design of analogs with improved affinity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the fumarate-protein complex over time. | Assessment of the stability of the binding interaction and the influence of the compound on protein conformation. |
| ADME Prediction Models | Predict the pharmacokinetic properties of new analogs. | Early identification of compounds with favorable drug-like properties. |
| Density Functional Theory (DFT) Calculations | Investigate the electronic structure and reactivity of fumarate derivatives. | Understanding of their electrophilicity and potential for Michael addition reactions. |
This table provides an overview of how computational methods can be applied to the rational design of fumaric acid monoethyl ester derivatives.
Advanced Experimental Models for Mechanistic and Efficacy Research of Fumaric Acid Monoethyl Ester, Calcium Salt
In Vitro Cellular and Tissue Culture Models for Disease Pathophysiology
Lymphocyte and Immune Cell Activation Models
Fumaric acid esters are known for their immunomodulatory properties, particularly their effects on lymphocytes. nih.govnih.gov In vitro models are essential for dissecting the specific actions of these compounds on immune cell activation, proliferation, and function. While direct studies on the calcium salt of fumaric acid monoethyl ester are limited, research on monoethyl fumarate (B1241708) (MEF) and other fumaric acid esters provides significant insights.
Fumaric acid monoethyl ester has been shown to inhibit the incorporation of thymidine-14C into the DNA of cultured human lymphocytes, indicating an anti-proliferative effect. chemicalbook.comchemicalbook.com This is a key measure of lymphocyte activation. Furthermore, treatment with a combination of dimethyl fumarate and monoethyl fumarate salts has been observed to lead to a significant reduction in the absolute lymphocyte count, with a pronounced effect on CD8+ T cells. nih.govnih.gov This lymphopenia is thought to be a result of apoptosis induction. nih.gov The activation of T cells is a critical step in many autoimmune diseases, and it is closely linked to intracellular calcium signaling. nih.govnih.gov An increase in intracellular calcium is a necessary signal for T cell proliferation. nih.gov
| Compound/Mixture | Model System | Key Finding | Reference |
|---|---|---|---|
| Fumaric Acid Monoethyl Ester, Magnesium Salt | Cultured Human Lymphocytes | Inhibited thymidine-14C incorporation into DNA. | chemicalbook.com |
| DMF/MEF salts combination | Patients with Multiple Sclerosis | Induced profound lymphopenia, particularly affecting CD8+ T cells. | nih.govnih.gov |
| Monomethyl Fumarate (MMF) | T cells co-cultured with MMF-treated dendritic cells | Reduced T-cell proliferation. | researchgate.netresearchgate.net |
Keratinocyte Hyperproliferation Models
Keratinocyte hyperproliferation is a hallmark of psoriasis. In vitro models using keratinocyte cell lines, such as HaCaT cells, are standard for screening anti-psoriatic compounds. Monoethylfumarate (MEF) has been demonstrated to inhibit the proliferation of human keratinocytes. chemicalbook.comnih.gov This anti-proliferative effect may be linked to the compound's ability to induce a rapid and transient increase in the intracellular free calcium concentration. chemicalbook.comnih.gov This influx of calcium is believed to be released primarily from intracellular stores. nih.gov
In studies on hyperproliferative HaCaT keratinocytes, calcium monoethylfumarate demonstrated antiproliferative activity. While dimethylfumarate was found to be the most potent compound in a mixture of fumaric acid derivatives, calcium monoethylfumarate also showed a notable effect.
Dendritic Cell Maturation and Function Models
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. nih.govbio-rad-antibodies.com The effect of fumaric acid esters on DC maturation and function is a key area of investigation for understanding their immunomodulatory mechanism.
Studies have shown that fumaric acid esters can prevent the proper differentiation of monocyte-derived DCs. nih.gov Specifically, a closely related compound, methylhydrogenfumarate-calcium-salt, was found to inhibit the differentiation of monocyte-derived dendritic cells (MoDC). nih.gov This inhibition also reduced the capacity of the MoDCs to stimulate the proliferation of lymphocytes in a mixed lymphocyte reaction (MLR). nih.gov Further research using monomethyl fumarate (MMF) has shown that it impairs the maturation of human myeloid dendritic cells, leading to a reduced ability to activate T cells. researchgate.netresearchgate.net MMF-treated DCs show reduced production of pro-inflammatory cytokines such as IL-12 and IL-6. nih.govnih.gov
| Compound | Model System | Effect on DC Surface Markers | Functional Consequence | Reference |
|---|---|---|---|---|
| Methylhydrogenfumarate-calcium-salt | Human Monocyte-Derived DCs (MoDC) | Inhibited differentiation (details on specific markers not provided in abstract). | Reduced capacity to stimulate lymphocytic proliferation in MLR. | nih.gov |
| Monomethyl Fumarate (MMF) | Human Monocyte-Derived DCs | Retained low levels of CD14, hardly expressed CD1a. Less responsive to LPS maturation signal. | Reduced production of IL-12p70 and IL-10. Less effective at inducing IFN-γ production by naive T-helper lymphocytes. | nih.gov |
| Dimethyl Fumarate (DMF) | Bone Marrow-Derived DCs (BMDCs) | Reduced expression of MHC class II, CD80, and CD86. | Inhibited production of IL-12 and IL-6. Generated fewer activated IFN-γ- and IL-17-producing CD4+ T cells. | nih.gov |
Retinal Pigment Epithelial Cell Degeneration Models
Age-related macular degeneration (AMD) is a leading cause of vision loss and is characterized by the degeneration of retinal pigment epithelial (RPE) cells. mdpi.comnih.gov In vitro models using RPE cell lines, such as ARPE-19, are valuable for studying the pathogenesis of AMD and for testing potential therapeutic agents. nih.gov
Mono-ethyl fumarate (MEF), which is available in formulations including its calcium salt, has shown protective effects in models of retinal degeneration. mdpi.com In ARPE-19 cells subjected to cell death induction by A2E and blue light exposure, MEF demonstrated a protective effect. mdpi.comnih.gov This protection is associated with an increase in the expression of antioxidant proteins. mdpi.comnih.gov
| Model System | Key Findings | Reference |
|---|---|---|
| ARPE-19 cells with induced cell death (A2E + blue light) | - Effectively protected cells from death.
| mdpi.comnih.gov |
Vascular Endothelial Cell Models for Angiogenesis Studies
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving endothelial cell proliferation, migration, and differentiation. researchgate.net In vitro angiogenesis assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), are standard models to study this process. researchgate.netcreative-bioarray.comnih.gov HUVECs, when cultured on a basement membrane extract like Matrigel, can form three-dimensional capillary-like structures. nih.govnih.gov
While direct studies on the effect of fumaric acid monoethyl ester, calcium salt on angiogenesis are not prominent in the available literature, research on related fumaric acid esters provides some context. For instance, there is no clear indication from the provided search results that fumaric acid monoethyl ester, calcium salt has been extensively studied in vascular endothelial cell models for angiogenesis.
In Vivo Preclinical Animal Models of Inflammatory and Autoimmune Diseases
Preclinical animal models are indispensable for evaluating the efficacy of therapeutic candidates in a systemic biological context that mimics human diseases.
One of the most widely used models for multiple sclerosis is experimental autoimmune encephalomyelitis (EAE). nih.govnih.gov In a chronic EAE model induced in C57BL/6 mice, preventive treatment with methyl hydrogen fumarate (MHF), administered as a calcium salt, was shown to be effective. nih.govnih.gov This treatment resulted in a significant therapeutic effect on the disease course and a marked reduction in macrophage inflammation within the spinal cord. nih.gov
For modeling rheumatoid arthritis, adjuvant-induced arthritis (AIA) in rats is a common model. rheumres.org In this model, dimethyl fumarate (DMF) has demonstrated anti-inflammatory and immunomodulatory properties. rheumres.org
Another relevant in vivo model is the sodium iodate-induced retinal degeneration model in mice, which replicates many features of dry age-related macular degeneration (AMD). mdpi.comresearchgate.net In C57BL/6J mice with retinal degeneration induced by sodium iodate, mono-ethyl fumarate (MEF) demonstrated a protective role by preserving retinal thickness and the layered structure of the retina. mdpi.com Treatment with MEF also led to an increase in antioxidant proteins and a reduction in apoptosis-related factors in the mouse retina. mdpi.comnih.gov
| Compound | Animal Model | Disease Modeled | Key Findings | Reference |
|---|---|---|---|---|
| Methyl Hydrogen Fumarate (as calcium salt) | Chronic Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | Multiple Sclerosis | - Significant therapeutic effect on disease course.
| nih.gov |
| Mono-Ethyl Fumarate (MEF) | Sodium Iodate-Induced Retinal Degeneration in C57BL/6J mice | Age-Related Macular Degeneration (Dry AMD) | - Preserved retinal thickness and layered structure.
| mdpi.comnih.gov |
| Dimethyl Fumarate (DMF) | Adjuvant-Induced Arthritis (AIA) in rats | Rheumatoid Arthritis | - Demonstrated anti-inflammatory effects (reduced arthritis and histopathological scores).
| rheumres.org |
Models of Neuroinflammation and Demyelination (e.g., Experimental Autoimmune Encephalomyelitis)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying the pathogenesis of multiple sclerosis, characterized by central nervous system (CNS) inflammation, demyelination, and axonal damage. Fumaric acid esters (FAEs) have been studied in this model to elucidate their neuroprotective and immunomodulatory effects.
In chronic EAE induced in C57BL/6 mice, preventive treatment with FAEs, including methyl hydrogen fumarate (MHF) administered as a calcium salt to prevent acidosis, demonstrated a significant therapeutic effect on the disease course. nih.govnih.gov Histological analysis of the spinal cord in these models revealed a marked reduction in macrophage inflammation. nih.gov Furthermore, multiparameter cytokine analysis of blood from treated animals showed an increase in the anti-inflammatory cytokine IL-10. nih.gov Animal studies using the EAE model also showed that FAE treatment led to a reduction of microglia and macrophages in inflamed lesions and a clear preservation of myelin and axonal density. researchgate.netnih.gov The mechanisms underlying these neuroprotective effects are linked to the activation of the Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) antioxidant pathway. nih.govnih.gov
Table 1: Research Findings in EAE Models
| Model | Compound(s) Studied | Key Findings | Reported Mechanism | Reference |
|---|---|---|---|---|
| Chronic EAE in C57BL/6 mice (MOG 35-55 induced) | Methyl hydrogen fumarate (as calcium salt), Dimethyl fumarate | Ameliorated disease course; Strongly reduced macrophage inflammation in the spinal cord. | Increase in blood IL-10 levels. | nih.govnih.gov |
| Chronic EAE in C57BL/6 mice (MOG induced) | Dimethylfumarate | Improved preservation of myelin, axons, and neurons; Ameliorated disease course. | Activation of the Nrf2 antioxidant pathway. | nih.gov |
| MOG-induced EAE | Fumaric acid esters | Reduction of microglia and macrophages in inflamed lesions; Preservation of myelin and axonal density. | Inhibition of NF-κB-dependent transcription; Induction of Nrf2. | researchgate.netnih.gov |
Oxidative Stress-Induced Tissue Injury Models
The cytoprotective effects of fumaric acid esters are significantly attributed to their ability to counteract oxidative stress. This is primarily achieved through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov Experimental models have demonstrated that FAEs can protect various cell types from oxidative damage.
In vitro studies have shown that fumarates protect human or rodent astrocytes against oxidative stress and increase murine neuronal survival. nih.gov The activation of the Nrf2 pathway by dimethylfumarate (DMF) leads to the accumulation of target genes like NAD(P)H quinoline (B57606) oxidoreductase-1. nih.gov This antioxidative mechanism is considered a novel modality for augmenting natural antioxidant responses in tissues affected by inflammation and oxidative stress. nih.govnih.gov In models of arthritis in Wistar rats, fumaric acid demonstrated a dose-dependent antioxidant and anti-inflammatory activity, restoring oxidation status and suppressing pro-inflammatory markers. researchgate.net
Table 2: Findings in Oxidative Stress Models
| Model System | Compound(s) Studied | Key Observations | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Human and rodent astrocyte cultures | Fumarates | Protected astrocytes against oxidative stress. | Activation of Nrf2-dependent transcriptional activity. | nih.gov |
| Murine neuronal cultures | Fumarates | Increased neuronal survival. | Stabilization of the Nrf2 transcription factor. | nih.gov |
| Complete Freund's adjuvant-induced arthritis in Wistar rats | Fumaric acid | Restored oxidation status; Suppressed inflammatory biomarkers (TNF-α, IL-6, IL-1β, NF-kβ, COX-2). | Dose-dependent antioxidant and anti-inflammatory activities. | researchgate.net |
Cardioprotection and Metabolic Pathway Studies in Organ Models
The role of fumarate in cardioprotection has been investigated in sophisticated organ and animal models. These studies highlight its ability to protect the heart from ischemia-reperfusion (I/R) injury, again pointing to the Nrf2 pathway as a critical mediator.
To study the effects of elevated fumarate levels, a cardiac-specific fumarate hydratase (Fh1) knockout mouse model was generated. nih.gov These hearts, with high levels of endogenous fumarate, were robustly protected from I/R injury. nih.gov Metabolically, the Fh1 knockout hearts compensated by increasing the channeling of amino acids into the citric acid cycle to maintain ATP levels. nih.gov In a separate model, treatment with DMF was shown to significantly reduce myocardial necrosis in perfused hearts subjected to I/R. nih.gov The cardioprotective effect of DMF was confirmed in an in vivo coronary artery ligation model of myocardial infarction in wild-type mice, but this protection was absent in Nrf2 knockout mice, underscoring the pathway's importance. nih.gov Other research has noted that fumarate is a crucial component of the Krebs cycle and mitochondrial function, which are central to cellular energy metabolism. nih.gov
Table 3: Cardioprotection and Metabolic Studies
| Model | Compound/Method | Key Findings | Metabolic/Mechanistic Insight | Reference |
|---|---|---|---|---|
| Fumarate hydratase (Fh1) cardiac knockout mice | Genetic modification | Robust protection from ischemia-reperfusion injury. | Increased anaplerotic channeling of amino acids into the citric acid cycle; Upregulation of Nrf2 antioxidant genes. | nih.gov |
| Perfused mouse heart model (ex vivo) | Dimethylfumarate (DMF) | Profoundly reduced myocardial necrosis post-ischemia. | Demonstrates direct cardioprotective effect of fumarate derivative. | nih.gov |
| In vivo coronary artery ligation model (myocardial infarction) | Dimethylfumarate (DMF) | Cardioprotection observed in wild-type mice but not in Nrf2 knockout mice. | Confirms Nrf2 pathway is essential for fumarate-induced cardioprotection. | nih.gov |
Models for Granulomatous and Other Inflammatory Skin Conditions
Fumaric acid esters have been used therapeutically for noninfectious granulomatous skin diseases that are often resistant to other treatments. nih.gov Formulations used in these studies, such as Fumaderm®, are mixtures that contain dimethylfumarate and salts of monoethylfumarate, including the calcium salt. nih.govescholarship.orgijdvl.com
A retrospective analysis of 32 patients with granulomatous skin diseases—including disseminated granuloma annulare, sarcoidosis, and necrobiosis lipoidica—investigated the therapeutic efficacy of FAEs. nih.gov Of the 29 patients who continued treatment, 18 responded, with 7 achieving marked improvement or complete clearance. nih.gov In a case report, a patient with disseminated granuloma annulare experienced complete remission after 12 weeks of treatment with a formulation explicitly containing ethylhydrogenfumarate calcium salt. escholarship.org The proposed mechanism for these effects involves the modulation of immune cells and adhesion molecules; in vitro, FAEs inhibit cytokine-induced expression of E-selectin, VCAM-1, and ICAM-1 and prevent the nuclear entry of NF-kappa B. escholarship.org
Table 4: Research in Granulomatous and Inflammatory Skin Conditions
| Condition/Model | Compound(s) Studied | Key Findings | Reference |
|---|---|---|---|
| Retrospective study of patients with granulomatous skin diseases (granuloma annulare, sarcoidosis, necrobiosis lipoidica, etc.) | Fumaric acid esters (FAE) | 18 of 29 patients responded to treatment; 7 showed marked improvement or complete clearance. | nih.gov |
| Case report: Disseminated granuloma annulare | Fumaderm® (containing dimethylfumarate and ethylhydrogenfumarate calcium, magnesium, and zinc salts) | Partial clearance at 3 weeks; Complete remission after 12 weeks. | escholarship.org |
| General inflammatory skin conditions (e.g., Psoriasis) | FAE mixtures (containing DMF and salts of monoethylfumarate) | Effective in treating moderate-to-severe plaque-type psoriasis. nih.govdermnetnz.org | nih.govijdvl.comdermnetnz.org |
Research into Synergistic and Antagonistic Interactions of Fumaric Acid Monoethyl Ester, Calcium Salt with Other Therapeutic Agents
Investigation of Combination Therapies in Preclinical Settings for Enhanced Efficacy
Preclinical investigations have primarily focused on elucidating the contribution of the components within the licensed FAE mixture rather than exploring combinations of fumaric acid monoethyl ester, calcium salt with other distinct therapeutic classes. The central hypothesis in many of these studies has been to determine whether the combination of DMF and MEF salts offers a synergistic therapeutic advantage over DMF alone.
In rodent models, the pharmacokinetic and pharmacodynamic effects of DMF and MEF have been evaluated both as monotherapies and in combination. neurology.orgresearchgate.net These studies revealed that the pharmacodynamic effects of the DMF/MEF combination can differ unpredictably from what would be expected from the individual agents, suggesting a complex interaction. nih.govneurology.org For instance, transcriptional profiling in mice demonstrated that DMF and MEF monotherapies induce distinct gene expression profiles in immune tissues, with very little overlap. neurology.org When administered together, DMF and MEF functionally interact to alter each other's specific responses. neurology.org
However, the prevailing evidence from both preclinical and clinical studies suggests that DMF is the principal active component of the FAE mixture. nih.gov Its primary metabolite, monomethyl fumarate (B1241708) (MMF), is believed to be responsible for most of the therapeutic effects. nih.gov Studies comparing DMF monotherapy to the FAE mixture have shown comparable efficacy in achieving desired clinical endpoints, suggesting that the addition of MEF salts, including the calcium salt, may be unnecessary for the primary therapeutic effect. researchgate.netnih.gov Some early, small-scale studies even noted that while a DMF/MEF salt mixture showed a higher percentage of patients with significant improvement in psoriasis severity scores compared to DMF alone, it was also associated with a higher rate of treatment discontinuations. nih.gov
Molecular Basis of Potential Drug-Drug Interactions
The molecular interactions of fumaric acid monoethyl ester, which is the active moiety of the calcium salt, have been studied in comparison to DMF, providing a basis for understanding potential drug-drug interactions. These esters are α,β-unsaturated carboxylic acids capable of interacting with free cysteine residues via Michael addition. nih.gov This reactivity underlies their interaction with key cellular components involved in inflammation and oxidative stress.
Interaction with the Nrf2 Pathway: A primary mechanism of action for fumarates is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical cellular defense against oxidative stress. nih.govmdpi.com Fumarates are thought to modify cysteine residues on the Kelch-like ECH-associated protein 1 (KEAP1), the main negative regulator of Nrf2. nih.govmdpi.com This modification leads to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. nih.govnih.gov
In vitro studies comparing DMF and MEF (as a mixture of salts including the calcium salt) have demonstrated differential effects on the Nrf2 pathway. Using mass spectrometry, DMF was found to robustly modify specific cysteine residues on KEAP1, particularly Cys151. nih.govplos.org In contrast, MEF treatment resulted in significantly less or undetectable modification of these KEAP1 cysteine residues, with only minor modification observed at Cys151. nih.govplos.org
Consistent with these findings, DMF induces a greater magnitude of Nrf2 nuclear translocation and a more robust transcriptional response of Nrf2 target genes in human astrocytes compared to MEF. nih.gov However, MEF is still pharmacologically active and does induce a transcriptional response, albeit of a lower magnitude or with a distinct profile compared to DMF. nih.gov
Glutathione (B108866) Depletion: Another key molecular interaction is the depletion of cellular glutathione (GSH), the most abundant cellular antioxidant thiol. nih.gov DMF has been shown to cause an acute, concentration-dependent depletion of GSH, which is thought to contribute to its anti-inflammatory and immunomodulatory effects. nih.govplos.org Interestingly, MEF does not cause this same acute reduction in GSH levels. Instead, both DMF and MEF lead to an increase in GSH levels by 24 hours, likely as a result of the Nrf2-mediated antioxidant response. researchgate.netnih.gov
The differential effects of DMF and MEF on KEAP1 modification and GSH depletion are summarized in the table below.
Activation of Apoptosis Pathways: Research in mice has indicated that MEF may preferentially activate apoptosis pathways, which could be a contributing factor to the lymphopenia observed in patients treated with the FAE mixture. neurology.orgresearchgate.net This suggests a distinct molecular mechanism compared to DMF, which primarily regulates the Nrf2-mediated oxidative stress response pathway. neurology.orgresearchgate.net This differential activation of cellular pathways highlights a potential area for antagonistic interactions when combined, where the effects of the combination may not be simply additive.
Research on Modulating Therapeutic Response with Adjuvant Compounds
There is a scarcity of research specifically investigating adjuvant compounds to modulate the therapeutic response of fumaric acid monoethyl ester, calcium salt. The focus of combination research has remained on the interplay between the different fumaric acid esters themselves.
However, the understanding of its molecular pathways opens theoretical avenues for adjuvant therapies. For example, since MEF has a less potent effect on the Nrf2 pathway compared to DMF, an adjuvant that could enhance Nrf2 activation might theoretically boost its therapeutic efficacy. nih.gov Conversely, given that MEF appears to activate apoptosis pathways, an adjuvant that mitigates this effect could potentially reduce side effects like lymphopenia. neurology.org
One preclinical study has explored the combination of the Nrf2 activator DMF with a novel agent (F-AgÅPs) in a multiple myeloma xenograft mouse model. The study found that DMF enhanced the cytotoxicity of F-AgÅPs and suppressed myeloma growth, suggesting a synergistic effect by targeting ROS-induced oxidative damage through Nrf2 activation. researchgate.net While this study used DMF, it points to the potential of combining fumarates with other agents that modulate oxidative stress pathways. Future research could explore whether MEF, despite its weaker Nrf2 activation, could have similar synergistic interactions with other compounds in specific preclinical models.
Advanced Analytical Chemistry Methodologies for Research Applications
Development of Sensitive and Specific Quantitative Assays for Fumaric Acid Monoethyl Ester, Calcium Salt in Biological Matrices
The accurate quantification of Fumaric Acid Monoethyl Ester (MEF), the active moiety of the calcium salt, in biological matrices such as plasma, blood, and tissue homogenates is essential for pharmacokinetic and biodistribution studies. nih.gov Given the compound's structure and expected concentrations in biological systems, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis. researchgate.netnih.gov
Research efforts focus on developing methods that are not only sensitive, with a low Lower Limit of Quantitation (LLOQ), but also highly specific to differentiate the analyte from endogenous matrix components and potential metabolites. sdbindex.com A typical LC-MS/MS method involves several key steps:
Sample Preparation: Due to the complexity of biological matrices, a sample cleanup step is crucial to remove interfering substances like proteins and phospholipids. researchgate.net Common techniques include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). researchgate.netnih.gov For fumaric acid esters, SPE is often preferred as it provides cleaner extracts, reducing matrix effects and improving assay robustness. researchgate.netejbps.com To prevent the in-vitro hydrolysis of the ester by plasma esterases during sample collection and processing, collection tubes are often fortified with a stabilizer, such as sodium fluoride. nih.govnih.gov
Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is typically employed to separate MEF from other components before detection. creative-proteomics.com The separation is commonly achieved on a C18 analytical column using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid to ensure proper ionization. researchgate.netnih.gov
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique provides exceptional selectivity and sensitivity. For MEF, detection is generally more sensitive in the negative ion mode. The transition involves monitoring the fragmentation of the deprotonated parent ion [M-H]⁻ to a specific product ion. researchgate.net A stable isotope-labeled internal standard (IS), such as MEF-d5, is used to ensure high accuracy and precision by correcting for variability during sample preparation and injection. fda.gov
Method validation is conducted according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, LLOQ, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage). nih.gov
Interactive Table 1: Exemplar LC-MS/MS Parameters for Quantification of Monoethyl Fumarate (B1241708) in Human Plasma
| Parameter | Condition / Value | Reference |
| Instrumentation | API-4000 LC-MS/MS System | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.net |
| Sample Extraction | Solid-Phase Extraction (SPE) | nih.gov |
| Chromatographic Column | Zodiac C18 or similar (e.g., Hypurity Advance C18) | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid | researchgate.netejbps.com |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netsdbindex.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Linearity Range | ~5 - 2000 ng/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | ~1 - 25 ng/mL | sdbindex.comfda.gov |
| Internal Standard | Monoethyl Fumarate-d5 or similar stable isotope-labeled analog | fda.gov |
Comprehensive Metabolite Identification and Structural Elucidation in Preclinical Samples
Understanding the metabolic fate of Fumaric Acid Monoethyl Ester is crucial for interpreting preclinical data. After administration, ester-containing compounds are often subject to rapid hydrolysis by ubiquitous esterase enzymes present in the gut, liver, and blood. researchgate.net
The primary metabolic pathway for Fumaric Acid Monoethyl Ester is predicted to be the hydrolysis of the ester bond, yielding Fumaric Acid and Ethanol (B145695) . nih.govnih.gov
Esterase-Mediated Hydrolysis: This is the initial and most significant metabolic step. The reaction converts MEF into its constituent acid and alcohol.
Entry into Central Metabolism: The resulting Fumaric Acid is an endogenous intermediate of the mitochondrial tricarboxylic acid (TCA) cycle (or Krebs cycle). nih.gov As such, it can be further metabolized by cellular enzymes into other TCA cycle intermediates. Ultimately, it is metabolized to carbon dioxide and water. nih.gov Ethanol is also readily metabolized in the body.
In preclinical studies involving rodent and primate models, investigations often compare the biodistribution and metabolic profiles of different fumaric acid esters. nih.gov For instance, research has shown that while monomethyl fumarate (MMF), the metabolite of dimethyl fumarate, achieves higher penetration into the brain, MEF may preferentially partition into other organs, such as the kidney. nih.gov
The identification of these metabolites in preclinical samples (e.g., plasma, urine, feces, and tissue homogenates) relies heavily on high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of unknown metabolites. Structural elucidation is further confirmed by comparing the chromatographic retention times and MS/MS fragmentation patterns of the suspected metabolites with those of authentic reference standards. researchgate.net
Interactive Table 2: Potential Metabolites of Fumaric Acid Monoethyl Ester in Preclinical Species
| Potential Metabolite | Proposed Metabolic Pathway | Analytical Confirmation Method | Reference |
| Fumaric Acid | Esterase-mediated hydrolysis of the parent compound. | LC-HRMS; comparison with reference standard. | nih.govnih.gov |
| Further TCA Cycle Intermediates | Metabolism of Fumaric Acid via the endogenous Tricarboxylic Acid (TCA) cycle. | Metabolomic analysis using LC-MS or GC-MS. | nih.gov |
| Ethanol | Esterase-mediated hydrolysis of the parent compound. | Gas Chromatography (GC) or specific enzymatic assays. | cymitquimica.com |
| Glutathione (B108866) Conjugates | Although less common for monoesters compared to diesters, conjugation with endogenous thiols like glutathione is a theoretical pathway for electrophilic compounds. | LC-HRMS analysis to detect the mass addition corresponding to glutathione. | researchgate.netplos.org |
Stability-Indicating Methods for Assessing Degradation in Research Formulations and Biological Media
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the concentration of the active substance due to degradation. It must also be able to separate and quantify any significant degradation products formed. The development of such methods is critical for ensuring the integrity of Fumaric Acid Monoethyl Ester, Calcium Salt in research formulations and during analysis in biological media.
The primary degradation pathway for MEF is hydrolysis of the ester linkage, which can be chemically or enzymatically driven. nih.gov The compound's double bond also presents a potential site for addition reactions, though hydrolysis is typically the main concern under physiological and formulation conditions. cymitquimica.com
Stability-indicating assays are most commonly based on High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. creative-proteomics.com The key feature of the method is its ability to resolve the intact parent compound from its principal degradant, Fumaric Acid, as well as any other potential impurities or excipients in the formulation.
The validation of a stability-indicating method involves forced degradation studies (stress testing). In these studies, the compound is exposed to a variety of harsh conditions to accelerate its degradation, including:
Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
Thermal Stress: Exposure to high temperatures.
Photostability: Exposure to light according to ICH guidelines.
The results of these studies help to identify likely degradation products and demonstrate the specificity of the analytical method. In the context of biological media, stability is assessed to ensure that the analyte does not degrade during the timeframe of sample collection, storage, and processing. nih.gov
Interactive Table 3: Typical Conditions for Stability Assessment of Fumaric Acid Monoethyl Ester
| Stability Type | Condition | Purpose | Analytical Technique | Reference |
| Forced Degradation (Chemical) | 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Heat (e.g., 60°C), Light (ICH Q1B) | To identify potential degradation products and establish peak purity and specificity of the analytical method. | HPLC-UV, LC-MS | creative-proteomics.com |
| Forced Degradation (Enzymatic) | Incubation in plasma or tissue homogenates containing active esterases. | To assess susceptibility to enzyme-catalyzed hydrolysis. | LC-MS/MS | nih.gov |
| Freeze-Thaw Stability | Multiple freeze-thaw cycles (e.g., 3 cycles from -20°C or -70°C to room temperature). | To evaluate stability in biological matrices during repeated freezing and thawing. | LC-MS/MS | nih.gov |
| Bench-Top Stability | Storage at room temperature for a defined period (e.g., 4-24 hours). | To ensure stability of the analyte in matrix during sample preparation. | LC-MS/MS | nih.gov |
| Long-Term Storage Stability | Storage at low temperatures (e.g., -20°C or -70°C) for an extended duration. | To define appropriate storage conditions for clinical or preclinical samples. | LC-MS/MS | nih.gov |
| Stock Solution Stability | Storage of analytical stock solutions under defined conditions (refrigerated and room temperature). | To ensure the integrity of quantitative reference standards. | HPLC-UV, LC-MS/MS | nih.gov |
Q & A
Q. What are the recommended methods for synthesizing fumaric acid monoethyl ester calcium salt?
Synthesis typically involves esterification of fumaric acid with ethanol followed by selective hydrolysis and calcium salt formation. For example:
- Trans-epoxysuccinic acid (derived from fumaric acid oxidation) is esterified with ethanol under acidic conditions to form diethyl esters.
- Selective hydrolysis using potassium hydroxide yields the monoethyl ester intermediate.
- Neutralization with calcium hydroxide or calcium chloride produces the calcium salt .
- Characterization via melting point analysis (64–69°C) and CAS verification (62008-22-4) ensures product identity .
Q. How can researchers verify the purity of synthesized fumaric acid monoethyl ester calcium salt?
- Chromatographic methods : Use HPLC with UV detection to assess purity, referencing CAS 62008-22-4 .
- Spectroscopic analysis : Confirm ester and calcium coordination via FT-IR (C=O stretch at ~1700 cm⁻¹) and atomic absorption spectroscopy for calcium content .
- Melting point consistency : Compare observed values (64–69°C) with literature data .
Q. What strategies optimize literature searches for this compound?
- Use precise search terms: "fumaric acid monoethyl ester calcium salt", CAS 62008-22-4, and "calcium fumarate derivatives".
- Limit results to peer-reviewed journals and exclude non-academic sources (e.g., commercial websites) .
- Cross-reference synthesis protocols from polymer chemistry or pharmaceutical studies .
Advanced Research Questions
Q. How can this compound be applied in designing biodegradable polymer networks?
- Fumaric acid monoethyl ester derivatives serve as crosslinkers in photo-polymerizable macromers.
- React hydroxyl-terminated oligomers (e.g., lactide or caprolactone) with the ester using DCC (N,N-dicyclohexylcarbodiimide) to form biodegradable networks.
- Optimize crosslinking density by varying ester-to-oligomer ratios and UV exposure times .
Q. What experimental approaches address contradictions in ecological toxicity data?
- Conduct independent ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) since existing safety data sheets lack ecological endpoints .
- Compare results with structurally similar calcium salts (e.g., calcium fumarate, CAS 3416-22-6) to infer degradation pathways .
- Leverage EU chemical data platforms for FAIR (Findable, Accessible, Interoperable, Reusable) compliance to validate findings .
Q. How does the monoethyl ester group enhance ion-exchange selectivity in polymer-supported reagents?
- Phosphonate monoethyl esters exhibit higher metal ion uptake (e.g., Am³⁺) compared to diethyl esters or diacids due to balanced hydrophilicity and coordination capacity.
- Design bifunctional resins with monoethyl ester ligands and tertiary amines to synergize ion exchange and precipitation mechanisms .
Q. What methodological pitfalls arise in analyzing calcium salt stability under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
